N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-[4-(2-amino-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O5/c19-16(25)9-23-18(27)24(22-21-23)12-7-5-11(6-8-12)20-17(26)15-10-28-13-3-1-2-4-14(13)29-15/h1-8,15H,9-10H2,(H2,19,25)(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDLKANLHOATCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=C(C=C3)N4C(=O)N(N=N4)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound characterized by its unique structural features, including a tetrazole ring and a benzo[d][1,4]dioxine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties.
The compound has the following chemical characteristics:
- Molecular Formula : C22H20N6O4
- Molecular Weight : 432.4 g/mol
- CAS Number : 1396815-46-5
Anticancer Activity
Research indicates that derivatives of tetrazole compounds often exhibit significant anticancer properties. For instance, compounds with similar structural motifs have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism of action typically involves the modulation of key signaling pathways associated with cell growth and apoptosis.
A study demonstrated that the presence of the tetrazole ring enhances the cytotoxic activity against cancer cells by promoting apoptosis through the activation of caspases and inhibition of anti-apoptotic proteins like Bcl-2 . The structure–activity relationship (SAR) analysis suggests that modifications to the phenyl and dioxine components can significantly affect the anticancer efficacy .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 (lung) | 10.5 | Apoptosis induction |
| Compound B | MCF7 (breast) | 8.0 | Bcl-2 inhibition |
| N-(4-(4-(2-amino-2-oxoethyl)-5-oxo... | HeLa (cervical) | 12.3 | Caspase activation |
Enzyme Inhibition
The tetrazole moiety is known for its ability to act as an enzyme inhibitor. Research suggests that compounds containing this functional group can inhibit various enzymes involved in disease processes. For example, studies have shown that similar tetrazole derivatives can inhibit phospholipase A2 and other lipid-metabolizing enzymes, which are crucial in inflammatory pathways .
Study on Anticancer Properties
In a recent study published in Molecules, researchers synthesized several tetrazole derivatives and evaluated their anticancer activities against different cell lines. The results indicated that modifications to the substituents on the phenyl ring significantly influenced their IC50 values against cancer cells. The most potent compound demonstrated an IC50 value of 8 µM against MCF7 cells, highlighting the importance of structural optimization in drug design .
Enzyme Inhibition Study
Another study focused on the enzyme inhibitory effects of similar compounds containing a tetrazole ring. The findings revealed that these compounds could inhibit phospholipase A2 activity, which is associated with various inflammatory diseases. The study provided insights into how structural variations could enhance or diminish enzyme binding affinity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Key Functional Groups
The compound shares core structural features with several classes of bioactive heterocycles:
Benzothiazole-3-carboxamides (e.g., compounds 4g–4n in ): These derivatives feature a thiazolidinone ring linked to substituted benzothiazole carboxamides. While the benzo[d][1,4]dioxine system in the target compound offers superior oxidative stability compared to benzothiazoles, both classes exhibit strong hydrogen-bonding capabilities via carboxamide and heteroatom-rich rings . Example: N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) shares a carboxamide bridge and halogen-substituted aryl groups but lacks the tetrazole moiety .
Coumarin-Tetrazole Hybrids ():
- Compounds like 4g and 4h in integrate tetrazole with coumarin and benzodiazepine/oxazepine systems. These hybrids emphasize the role of tetrazole in enhancing binding affinity to metalloenzymes (e.g., carbonic anhydrase) but differ in their fused bicyclic systems compared to the benzo[d][1,4]dioxine core .
Physicochemical and Bioactivity Profiles
- Bioactivity Clustering: demonstrates that structurally similar compounds (e.g., tetrazole vs. thiazolidinone) cluster by mode of action, suggesting the target may share protein targets (e.g., tyrosine kinases) with benzothiazole-carboxamides .
Computational and Analytical Comparisons
- Similarity Metrics : Tanimoto and Dice indices () indicate moderate similarity (0.6–0.7) between the target compound and benzothiazole-3-carboxamides, primarily due to shared carboxamide and aryl groups .
- Metabolite Profiling : Molecular networking () predicts that the benzo[d][1,4]dioxine system would yield distinct MS/MS fragmentation patterns compared to coumarin hybrids, aiding in dereplication .
Crystallographic Insights
- The benzo[d][1,4]dioxine system likely adopts a planar conformation, stabilized by intramolecular H-bonds between the amide and tetrazole groups .
Q & A
Q. Table 1: Yield Optimization
| Step | Conventional Yield | Optimized Yield | Method |
|---|---|---|---|
| Amide Coupling | 65% | 85% | Microwave, EDC/HOBt |
| Tetrazole Alkylation | 50% | 75% | Boc-protection, TFA deprotection |
Advanced: How does the compound’s hydrogen-bonding network influence its solid-state stability and solubility?
Methodological Answer:
- Crystal Engineering:
- Solubility Prediction:
- Use Hansen solubility parameters (HSPiP software) to match solvents (e.g., DMSO for polar groups, ethyl acetate for aromatic regions) .
- Co-crystallization: Introduce co-formers (e.g., succinic acid) to disrupt dense packing and improve bioavailability .
Advanced: What mechanistic insights guide the design of analogs with enhanced pharmacokinetic properties?
Methodological Answer:
- Metabolic Stability:
- Replace the tetrazole ring with a triazole to reduce CYP450-mediated oxidation (confirmed via liver microsome assays) .
- Permeability:
- Introduce methyl groups on the benzo[d][1,4]dioxine ring to lower topological polar surface area (TPSA < 90 Ų) .
- In vivo Validation:
- Use LC-MS/MS to measure plasma half-life in rodent models. Compare AUC values of analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
